catiguanin B

Descripción

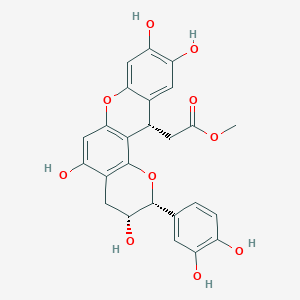

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H22O10 |

|---|---|

Peso molecular |

482.4 g/mol |

Nombre IUPAC |

methyl 2-[(2R,3R,12S)-2-(3,4-dihydroxyphenyl)-3,5,9,10-tetrahydroxy-2,3,4,12-tetrahydropyrano[2,3-a]xanthen-12-yl]acetate |

InChI |

InChI=1S/C25H22O10/c1-33-22(32)7-12-11-5-17(29)18(30)9-20(11)34-21-8-15(27)13-6-19(31)24(35-25(13)23(12)21)10-2-3-14(26)16(28)4-10/h2-5,8-9,12,19,24,26-31H,6-7H2,1H3/t12-,19+,24+/m0/s1 |

Clave InChI |

XECJBJHITROSPL-WSONZKGWSA-N |

SMILES isomérico |

COC(=O)C[C@H]1C2=CC(=C(C=C2OC3=C1C4=C(C[C@H]([C@H](O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |

SMILES canónico |

COC(=O)CC1C2=CC(=C(C=C2OC3=C1C4=C(CC(C(O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |

Sinónimos |

catiguanin B |

Origen del producto |

United States |

Ii. Natural Occurrence and Isolation Methodologies of Catiguanin B

Primary Natural Source: Trichilia catigua (Meliaceae)

The principal natural source of catiguanin B is the bark of Trichilia catigua A. Juss., a tree from the Meliaceae family native to South America, particularly Brazil. nih.govizvir-zdravja.siannalsofplantsciences.com This plant, commonly known as catuaba or catiguá, has a history of use in traditional Brazilian medicine as a tonic. izvir-zdravja.siannalsofplantsciences.comnih.gov Scientific investigations into the plant's chemical makeup have led to the isolation and identification of this compound from its stem bark. izvir-zdravja.siannalsofplantsciences.combiocrick.com

The bark of Trichilia catigua possesses a complex phytochemical profile rich in polyphenolic compounds. nih.govresearchgate.net Analyses have consistently identified several classes of secondary metabolites. nih.govcore.ac.uk The primary compounds include flavan-3-ols such as catechin (B1668976), epicatechin, and procyanidin (B600670) B2, as well as flavalignans, which are flavanols substituted with phenylpropanoids. nih.govresearchgate.netscirp.org Other phytochemicals reported in T. catigua extracts include tannins, flavonoids, steroids (β-sitosterol, stigmasterol, campesterol), saponins, alkaloids, and chlorogenic acid. izvir-zdravja.sinih.govresearchgate.netcore.ac.ukscirp.org The presence and concentration of these compounds can vary depending on the extraction solvent used. nih.govspringermedicine.com

Table 1: Major Phytochemical Classes in Trichilia catigua Bark Extracts

| Phytochemical Class | Specific Compounds Identified | Source(s) |

|---|---|---|

| Flavan-3-ols | Catechin, Epicatechin, Procyanidin B2 | nih.govresearchgate.netscirp.org |

| Flavalignans | Cinchonain Ia, Ib, IIa, IIb | nih.govresearchgate.netspringermedicine.com |

| Phenylpropanoid-Substituted Epicatechins | Catiguanin A, this compound | izvir-zdravja.siannalsofplantsciences.combiocrick.com |

| Other Phenolics | Chlorogenic Acid, Tannins | izvir-zdravja.sinih.govscirp.org |

| Steroids | β-sitosterol, Stigmasterol, Campesterol | izvir-zdravja.siscirp.org |

| Other Classes | Alkaloids, Saponins | izvir-zdravja.sinih.gov |

This table is interactive. Click on the headers to sort.

This compound is not found in isolation within Trichilia catigua. It is consistently isolated alongside structurally related compounds, most notably catiguanin A. izvir-zdravja.siannalsofplantsciences.combiocrick.comresearchgate.net Both catiguanin A and B are classified as phenylpropanoid-substituted epicatechins. izvir-zdravja.siannalsofplantsciences.com Furthermore, these extracts are rich in a class of flavanolignans known as cinchonains. biocrick.comresearchgate.net Several cinchonains, including Ia, Ib, Ic, Id, IIa, and IIb, have been identified as major constituents that co-occur with this compound in the bark of the plant. izvir-zdravja.siannalsofplantsciences.comnih.govbiocrick.comresearchgate.netspringermedicine.com The simultaneous presence of these compounds is a characteristic feature of the phytochemical profile of T. catigua. researchgate.net

Table 2: Compounds Co-occurring with this compound in Trichilia catigua

| Compound Name | Chemical Class | Source(s) |

|---|---|---|

| Catiguanin A | Phenylpropanoid-Substituted Epicatechin | izvir-zdravja.siannalsofplantsciences.combiocrick.comresearchgate.net |

| Cinchonain Ia | Flavanolignan (Flavalignan) | izvir-zdravja.siannalsofplantsciences.combiocrick.comspringermedicine.comresearchgate.net |

| Cinchonain Ib | Flavanolignan (Flavalignan) | izvir-zdravja.siannalsofplantsciences.combiocrick.comspringermedicine.comresearchgate.net |

| Cinchonain Ic | Flavanolignan (Flavalignan) | annalsofplantsciences.combiocrick.comresearchgate.net |

| Cinchonain Id | Flavanolignan (Flavalignan) | annalsofplantsciences.combiocrick.comresearchgate.net |

| Cinchonain IIa | Flavanolignan (Flavalignan) | nih.govresearchgate.netspringermedicine.com |

| Cinchonain IIb | Flavanolignan (Flavalignan) | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Phytochemical Characterization of Trichilia catigua Extracts

Extraction Methods for this compound from Botanical Materials

The initial step in obtaining this compound involves its extraction from the raw plant material, specifically the ground bark of Trichilia catigua. researchgate.netnih.gov This process separates the desired soluble compounds from the solid plant matrix. nih.gov

The choice of solvent is a critical factor that significantly affects both the total yield of the extract and the specific profile of the metabolites obtained. researchgate.netscielo.br The polarity of the solvent plays a crucial role, as solvents will preferentially dissolve compounds with similar polarity. scielo.brnih.gov

Studies on Trichilia catigua have compared the efficacy of various solvents. nih.govresearchgate.netspringermedicine.com Solvents used range from non-polar (hexane) to intermediate polarity (chloroform, acetone, ethyl acetate) and highly polar (ethanol, methanol (B129727), water, and hydroalcoholic mixtures). nih.govresearchgate.netspringermedicine.comnih.govfoodandnutritionjournal.org Research indicates that hydroalcoholic extracts (mixtures of alcohol and water) are highly effective, showing potent antioxidant activity and containing a broad range of compounds, including cinchonains and procyanidins. nih.govresearchgate.netspringermedicine.com One study found that a hydroalcoholic extract was the most suitable for plant extraction based on its biological activity. researchgate.netspringermedicine.com Another analysis comparing ethanol (B145695), acetone, water, and methanol found that ethanol produced the best results in terms of antioxidant capacity. researchgate.net Generally, polar solvents are more effective for extracting polyphenolic compounds like catiguanins and cinchonains. scielo.brbiorxiv.org

Table 3: Effect of Different Solvents on Trichilia catigua Extracts

| Solvent/Extract Type | Key Findings on Yield and Profile | Source(s) |

|---|---|---|

| Hexane | Lower antioxidant activity compared to polar extracts. | researchgate.netspringermedicine.com |

| Chloroform | Lower antioxidant activity compared to polar extracts. | researchgate.netspringermedicine.com |

| Aqueous (Water) | Prepared by decoction; contains cinchonains. | researchgate.netspringermedicine.com |

| Hydroalcoholic (Ethanol/Water) | Considered most suitable; potent antioxidant activity; contains cinchonains and procyanidins. | nih.govresearchgate.netspringermedicine.com |

| Ethanol | Showed the best effect on DPPH antioxidant assay in one study. | researchgate.net |

| Methanol | Efficient in extracting a broad range of phytochemicals. | phytopharmajournal.combiorxiv.org |

| Acetone | Effective solvent for extracting secondary metabolites. | researchgate.netfoodandnutritionjournal.org |

| Ethyl Acetate (B1210297) | Used to create fractions for further purification; contains catiguanins and cinchonains. | nih.govizvir-zdravja.si |

This table is interactive. Click on the headers to sort.

Solvent-Based Extraction Techniques

Isolation and Purification Strategies for this compound

Following the initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. biocrick.comresearchgate.net To obtain pure this compound, a series of isolation and purification steps are necessary. nih.govmdpi.com

Chromatography is the primary strategy employed for the fine separation and purification of individual phytochemicals from complex extracts. nih.govchemmethod.com After obtaining a crude extract (e.g., an ethyl acetate fraction of a methanolic extract), it is typically subjected to various chromatographic techniques. biocrick.comizvir-zdravja.si These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. chemmethod.com

For the isolation of this compound and its co-occurring compounds like catiguanin A and cinchonains, a combination of the following chromatographic methods is often used:

Column Chromatography (CC): The crude extract is first passed through a column packed with a solid adsorbent (stationary phase) like silica (B1680970) gel. mdpi.compromega.com Solvents of varying polarities (mobile phase) are used to elute different fractions.

Ion-Exchange Chromatography: This technique can be used to separate compounds based on their net charge. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used in the final stages of purification to isolate individual compounds with high purity. nih.gov

Through the sequential application of these methods, researchers have successfully isolated this compound in a pure form, allowing for its structural elucidation via spectroscopic analysis (e.g., NMR). biocrick.com

Chromatographic Techniques (e.g., HPLC)

Chromatography is the cornerstone for the purification of this compound from the crude plant extract. ijpsjournal.comexcedr.com The process involves a series of chromatographic steps that separate the complex mixture into its individual components based on their differential partitioning between a stationary phase and a mobile phase. slideshare.netmicrobenotes.com

Initial separation is typically achieved using column chromatography. acs.org For instance, the methanol extract from Trichilia catigua bark is first subjected to column chromatography over a silica gel stationary phase. acs.org Elution is performed using a gradient of solvents with increasing polarity, which separates the extract into several fractions. acs.org

The fractions containing the compounds of interest are then subjected to further chromatographic purification. This often involves another round of column chromatography, using a different solvent system to achieve finer separation. acs.org

High-Performance Liquid Chromatography (HPLC) is a critical final step for the purification of this compound. acs.orgd-nb.info This technique offers high resolution and efficiency, making it ideal for isolating pure compounds from complex fractions. excedr.com Preparative HPLC with a reversed-phase column is commonly employed. docsdrive.com For example, in the analysis of Trichilia catigua extracts, a C18 reversed-phase column is used with a mobile phase consisting of a mixture of aqueous formic acid and methanol. d-nb.infonih.gov The compound is detected using a UV detector, typically at a wavelength of 280 nm. d-nb.infodocsdrive.com

| Step | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| 1 | Column Chromatography | Silica Gel (70-230 mesh) | Gradient: CH₂Cl₂, CH₂Cl₂-EtOAc (9:1, 1:1), EtOAc, EtOAc-MeOH (7:3), MeOH | Initial fractionation of crude methanol extract. | acs.org |

| 2 | Column Chromatography | Silica Gel | CHCl₃-MeOH-H₂O (7:3:0.5) | Further separation of a specific fraction (Fraction 6) from Step 1. | acs.org |

| 3 | Preparative HPLC | Reversed-Phase (e.g., ODS) | Example: MeOH/H₂O (30:70, v/v) | Final purification to yield pure this compound. | acs.orgdocsdrive.com |

| 4 | Analytical HPLC | Reversed-Phase C18 | Example: 0.1% aq. formic acid (A) and Methanol (B) | Analysis and identification within extracts. | d-nb.infonih.gov |

This table is interactive. You can sort and filter the data.

Other Separation Methodologies

The isolation process for this compound begins with fundamental separation techniques that precede the more refined chromatographic methods.

The primary and initial step is solvent extraction . acs.org This method is used to separate the desired natural products from the solid plant matrix. The dried and powdered bark of Trichilia catigua is macerated in a solvent, typically methanol (MeOH), for an extended period at room temperature. acs.org Methanol is chosen for its ability to dissolve a wide range of polar and semi-polar compounds, including phenylpropanoid-substituted epicatechins like this compound. After the extraction period, the solid plant material is filtered out, and the solvent is removed from the resulting liquid extract, usually through evaporation under reduced pressure. acs.org This yields a concentrated crude residue that contains a complex mixture of phytochemicals, which is then carried forward for chromatographic separation. acs.org

Iii. Structural Characterization and Elucidation of Catiguanin B

Chemical Classification of Catiguanin B

This compound is categorized into several chemical classes based on its intricate molecular architecture.

This compound is identified as a phenylpropanoid-substituted epicatechin. ebi.ac.ukacs.orgnih.gov This classification arises from its core structure, which consists of an epicatechin unit fused with a phenylpropanoid moiety. acs.org Specifically, it is one of two new phenylpropanoid-substituted epicatechins, along with catiguanin A, isolated from the bark of Trichilia catigua. ebi.ac.ukacs.orgnih.gov The epicatechin component provides the foundational flavan-3-ol (B1228485) skeleton, while the phenylpropanoid unit is a C6-C3 carbon framework derived from phenylalanine or tyrosine.

From a structural standpoint, this compound is classified as an organic heterotetracyclic compound. ebi.ac.uknih.gov Its framework is based on a 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthene system. ebi.ac.uknih.gov This tetracyclic (four-ring) system is "hetero" because it contains atoms other than carbon—specifically, oxygen—within its rings. The core structure is substituted with a 3,4-dihydroxyphenyl group at the second position, hydroxyl groups at the third, fifth, ninth, and tenth positions, and a 2-methoxy-2-oxoethyl group at the twelfth position. ebi.ac.uknih.gov

Due to the presence of multiple phenol (B47542) groups in its structure, this compound is classified as a polyphenol. ebi.ac.uknih.gov These polyphenolic characteristics are known to contribute to the antioxidant properties of the compound. ebi.ac.uknih.gov Furthermore, as it is derived from an epicatechin, it is also considered an extended flavonoid. ebi.ac.uknih.gov Flavonoids are a large class of plant secondary metabolites characterized by a C6-C3-C6 skeleton. bwise.kr

Organic Heterotetracyclic Compound

Stereochemical Assignment (2R,3R,12S stereoisomer)

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of this compound's identity. It has been determined to be the (2R,3R,12S) stereoisomer. ebi.ac.uknih.gov This specific configuration at the chiral centers is crucial for its biological activity and distinguishes it from other stereoisomers, such as its diastereomer, catiguanin A, which has a (2R,3R,12R) configuration. obolibrary.org

Advanced Spectroscopic Techniques for Structure Elucidation

The elucidation of the complex structure of this compound was made possible through the use of advanced spectroscopic techniques. acs.org These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in determining the structure of this compound. acs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to piece together its molecular puzzle. acs.orgscialert.net The ¹H NMR data revealed the presence of the same structural units as catiguanin A, including a flavan-3-ol moiety with a C-2/C-3 cis (2R, 3R) relative configuration and a 3,4-dihydroxyphenylpropanoid unit. acs.org

The ¹³C NMR spectrum of this compound was also very similar to that of catiguanin A. acs.org Key resonances in the ¹³C NMR spectrum at δ 95.8 (d), 104.5 (s), and 103.0 (s) for C-6, C-8, and C-4a, respectively, indicated that the phenylpropanoid unit was fused at the C-7 and C-8 positions of the A ring of the epicatechin through a pyran ring. acs.org This was further supported by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which showed correlations of H-9 with C-8, C-8a, C-1′′, C-2′′, and C-6′′. acs.org This comprehensive analysis of NMR data allowed for the complete assignment of the chemical shifts for this compound.

¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 78.4 (d) | 4.92 (br s) |

| 3 | 66.8 (d) | 4.31 (br s) |

| 4 | 28.5 (t) | 2.97 (dd, 16.8, 4.4), 2.89 (dd, 16.8, 2.4) |

| 4a | 103.0 (s) | |

| 5a | 153.9 (s) | |

| 6 | 95.8 (d) | 6.09 (s) |

| 8 | 104.5 (s) | |

| 8a | 149.2 (s) | |

| 9 | 40.5 (d) | 4.41 (t, 3.6) |

| 10 | 173.6 (s) | |

| 11 | 35.8 (t) | 2.72 (dd, 15.2, 3.6), 2.62 (dd, 15.2, 3.6) |

| 12a | 143.0 (s) | |

| 1' | 131.7 (s) | |

| 2' | 115.0 (d) | 6.89 (d, 1.8) |

| 5' | 115.7 (d) | 6.80 (d, 8.1) |

| 6' | 118.9 (d) | 6.74 (dd, 8.1, 1.8) |

| 1'' | 129.2 (s) | |

| 2'' | 116.5 (d) | 6.70 (d, 2.0) |

| 5'' | 116.0 (d) | 6.64 (d, 8.1) |

| 6'' | 120.3 (d) | 6.51 (dd, 8.1, 2.0) |

| OMe | 52.1 (q) | 3.59 (s) |

Data sourced from J. Nat. Prod. 2007, 70, 12, 2010-2013 acs.org

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provided crucial information about the molecular weight and elemental composition of this compound. researchgate.net

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined the accurate mass of the molecular ion of this compound. researchgate.netresearchgate.net This high-precision measurement allows for the calculation of the elemental formula, which for this compound is C₂₅H₂₂O₁₀. nih.gov

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 483.1235 | 483.1231 |

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural clues. uni-saarland.demiamioh.edulibretexts.orgresearchgate.net The fragmentation pattern of this compound is characteristic of flavonoid-type compounds and reveals key structural features. Common fragmentation pathways include retro-Diels-Alder (RDA) reactions in the heterocyclic ring and losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). The analysis of these fragment ions helps to confirm the proposed structure. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying known compounds in complex mixtures, such as plant extracts. nih.govnih.govnih.govresearchgate.netmdpi.comncsu.edu By comparing the retention time and MS/MS fragmentation pattern of an unknown peak with that of an authentic standard of this compound, its presence in a sample can be confirmed. This approach is widely used in metabolomics studies to profile the chemical constituents of biological samples. nih.gov

Fragmentation Pattern Analysis for Structural Inference

Comparison with Spectroscopic Data of Known Analogs (e.g., Cinchonains)

The structural elucidation of this compound was significantly aided by the comparative analysis of its spectroscopic data with that of known, structurally similar compounds, particularly its stereoisomer, catiguanin A, and the class of flavanolignans known as cinchonains. acs.orgbiocrick.comresearchgate.net this compound was isolated from the bark of Trichilia catigua alongside catiguanin A and the known compounds cinchonain Ia, cinchonain Ib, cinchonain Ic, and cinchonain Id. acs.orgebi.ac.uk

Analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound revealed a close resemblance to its isomer, catiguanin A, indicating they share the same fundamental structure. acs.org This structure consists of an epicatechin moiety with a C-2/C-3 cis relative configuration, fused to a 3,4-dihydroxyphenylpropanoid unit through a pyran ring at positions C-7 and C-8 of the epicatechin A-ring. acs.org The molecular formula for this compound was determined to be C₂₅H₂₂O₁₀, identical to that of catiguanin A. acs.org

The primary distinction between catiguanin A and this compound lies in the stereochemistry at the C-9 chiral center of the phenylpropanoid substituent. acs.orgscialert.net This difference was established by comparing their spectroscopic data, particularly the ¹³C NMR and circular dichroism (CD) spectra, with those of cinchonain Ia and cinchonain Ib, whose stereochemistry at the corresponding position is well-defined. acs.orgscielo.br

The ¹³C NMR spectrum of this compound showed resonances characteristic of the flavanolignan structure, which were directly comparable to those of catiguanin A and other cinchonains. acs.orgscialert.net For instance, the chemical shifts for specific carbon atoms in the A-ring and the heterocyclic C-ring provided clear evidence for the epicatechin-type structure and the fusion pattern of the phenylpropanoid unit. acs.orgscialert.net

Table 1: Comparative ¹³C NMR Chemical Shifts (δ) for this compound and Related Analogs

| Carbon Position | This compound (δ ppm) | Catiguanin A (δ ppm) | Reference Analog (Cinchonain-type) |

|---|---|---|---|

| C-2 | 80.1 | 79.8 | Downfield shift compared to catechin-type flavans confirms epicatechin stereochemistry. scialert.net |

| C-4a | 103.0 | 103.9 | Consistent with phenylpropanoid fusion at C-7/C-8. acs.orgscialert.net |

| C-6 | 95.8 | 95.9 | Typical value for substituted A-ring. acs.orgscialert.net |

| C-8 | 104.5 | 104.3 | Deshielded due to substitution, confirming fusion site. acs.orgscialert.net |

The definitive assignment of the absolute configuration at C-9 for this compound as (9S) was achieved through the analysis of its circular dichroism (CD) spectrum. acs.org The CD spectrum of this compound was compared with those of cinchonain Ia (9S configuration) and cinchonain Ib (9R configuration). acs.org These analogs show contrasting Cotton effects that are primarily dependent on the stereochemistry at C-9. acs.org Based on this comparison, this compound was assigned the (2R, 3R, 9S) absolute configuration, distinguishing it from catiguanin A, which has the (2R, 3R, 9R) configuration. acs.org

Table 2: Comparative ¹H NMR Spectroscopic Data

| Proton Position | This compound (δ ppm, J in Hz) | Catiguanin A (δ ppm, J in Hz) | Key Observations |

|---|---|---|---|

| H-2 | Broad singlet | Broad singlet (δ 4.92) | The broad singlet nature of the H-2 signal is characteristic of an epicatechin-type (2,3-cis) configuration, as opposed to the larger coupling constant seen in catechin-type (2,3-trans) structures. scialert.net |

| H-7" (C-9) | Data not specified in sources. | Data not specified in sources. | The stereochemical difference at this position is the key distinction between Catiguanin A and B, primarily confirmed by CD spectroscopy. acs.org |

Iv. Biosynthesis of Catiguanin B

Proposed Biosynthetic Pathways of Phenylpropanoid-Substituted Epicatechins

The formation of phenylpropanoid-substituted epicatechins like catiguanin B is a multi-stage process that begins with the general phenylpropanoid pathway. nih.govcaldic.com This core pathway provides the fundamental building blocks for a vast array of plant secondary metabolites. cellmolbiol.orgfrontiersin.org

The biosynthesis originates with the aromatic amino acid phenylalanine, which is derived from the shikimate pathway. nih.govfrontiersin.org Through the sequential action of three key enzymes—phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—phenylalanine is converted into p-coumaroyl-CoA. nih.govcaldic.comfrontiersin.org This molecule represents a critical branch point in secondary metabolism, directing carbon flow towards various classes of compounds, including flavonoids. frontiersin.orgfrontiersin.org

From p-coumaroyl-CoA, the flavonoid biosynthetic pathway is initiated. nih.gov The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, the first committed step for all flavonoids. nih.govfrontiersin.org Subsequent enzymatic modifications, including isomerization, hydroxylation, and reduction steps involving enzymes like dihydroflavonol 4-reductase (DFR), lead to the formation of leucoanthocyanidins. researchgate.netresearchgate.net These intermediates are then converted to anthocyanidins, which are subsequently reduced by anthocyanidin reductase (ANR) to yield (-)-epicatechin (B1671481), the core flavan-3-ol (B1228485) unit of this compound. nih.govresearchgate.net

The final defining step in the formation of this class of compounds is the proposed coupling of the (-)-epicatechin nucleus with a separate phenylpropanoid (C6-C3) unit. researchgate.net For the related cinchonain compounds, which are often isolated alongside catiguanins, a direct coupling of (-)-epicatechin and caffeic acid has been proposed and even achieved synthetically. researchgate.netresearchgate.net It is hypothesized that this compound is formed through a similar mechanism, where an oxidative coupling reaction links the epicatechin moiety to a phenylpropanoid derivative, which is itself synthesized via the general phenylpropanoid pathway. researchgate.net

Enzymatic Steps and Precursors Involved in this compound Biosynthesis

The synthesis of this compound relies on a specific set of precursor molecules supplied by primary and secondary metabolism, which are acted upon by a cascade of enzymes.

Precursors: The primary precursors are derived from major metabolic pathways. Phenylalanine is supplied by the shikimate pathway, while malonyl-CoA and acetyl-CoA originate from carbohydrate metabolism. nih.govfrontiersin.org These initial building blocks are then converted into more complex intermediates that lead directly to the final structure.

| Precursor Molecule | Role in Biosynthesis |

| Phenylalanine | Ultimate starting material for the entire C6-C3 phenylpropanoid skeleton. nih.govnih.gov |

| Malonyl-CoA | Provides two-carbon units for the A-ring of the flavonoid structure. frontiersin.org |

| p-Coumaroyl-CoA | Key intermediate at the junction of the general phenylpropanoid and flavonoid pathways. nih.govfrontiersin.org |

| (-)-Epicatechin | The core flavan-3-ol structure to which the phenylpropanoid unit is attached. nih.govnih.gov |

| Caffeic Acid (or derivative) | Proposed phenylpropanoid (C6-C3) unit that couples to the epicatechin core. researchgate.netresearchgate.net |

| Acetyl-CoA / S-adenosyl methionine | Probable donors for the methyl acetate (B1210297) group attached to the this compound scaffold. nih.gov |

Enzymatic Steps: The enzymatic reactions can be divided into the well-characterized upstream pathways and the proposed, less-defined final assembly steps. The enzymes of the general phenylpropanoid and flavonoid pathways are well-documented in many plant species. nih.govcaldic.com

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.govcellmolbiol.org |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.govfrontiersin.org |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A unit, forming p-coumaroyl-CoA. nih.govfrontiersin.org |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. nih.gov |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. nih.gov |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. researchgate.net |

| Anthocyanidin Reductase | ANR | Reduces anthocyanidins to form (-)-epicatechin. nih.govresearchgate.net |

The final enzymatic steps—the specific oxidase or peroxidase that likely catalyzes the coupling of the epicatechin and phenylpropanoid units, and the subsequent transferases needed to add the methyl acetate group—have not yet been explicitly characterized for this compound biosynthesis. researchgate.netbeilstein-journals.orgnih.gov

Genetic and Molecular Aspects of Biosynthetic Regulation in Trichilia catigua

While phytochemical studies have confirmed the presence of this compound and other complex flavonoids in Trichilia catigua, specific research into the genetic and molecular regulation of their biosynthesis within this species is limited. nih.govscielo.brscielo.br However, the regulation of the underlying phenylpropanoid and flavonoid pathways has been extensively studied in other plants, providing a general model that is likely applicable.

The expression of the biosynthetic genes, such as PAL, C4H, CHS, and ANR, is known to be tightly controlled by complex regulatory networks. caldic.comresearchgate.net This regulation typically involves combinations of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. caldic.comresearchgate.net These proteins often form a transcriptional complex (the MBW complex) that binds to promoter regions of the structural genes, thereby activating or repressing their expression in a coordinated manner. researchgate.net

This regulatory system allows the plant to modulate the production of flavonoids and other phenylpropanoids in response to various internal and external stimuli. frontiersin.org Developmental cues (e.g., age of the plant) and environmental factors such as light intensity, UV radiation, and pathogen attack are known to influence the expression of these regulatory and structural genes, leading to changes in the accumulation of secondary metabolites. frontiersin.orguliege.be Although direct evidence from T. catigua is not available, it is probable that similar molecular mechanisms govern the production of this compound, enabling the plant to synthesize this compound as part of its chemical defense or physiological adaptation strategies. cellmolbiol.org

V. Chemical Synthesis and Analog Development of Catiguanin B

Total Synthesis Approaches for Catiguanin B

As of the latest available scientific literature, a complete total synthesis of this compound has not been reported. This compound is a complex phenylpropanoid-substituted epicatechin, and its intricate stereochemistry presents a significant challenge for synthetic chemists. researchgate.net While the synthesis of related flavan-3-ols and their derivatives has been achieved, the specific construction of the this compound scaffold with its unique substitution pattern remains an open challenge in organic synthesis. researchgate.net The development of a total synthesis route would be a significant milestone, providing access to larger quantities of the compound for extensive biological evaluation and enabling the creation of novel analogs.

Synthetic Strategies for Analogs and Derivatives of this compound

The development of synthetic analogs and derivatives of this compound is a key strategy for exploring its therapeutic potential and for conducting structure-activity relationship (SAR) studies. While specific synthetic routes to derivatives of this compound are not detailed in the current literature, general strategies for the modification of related flavonoid structures can be inferred. These strategies often involve the functionalization of the hydroxyl groups present on the core structure, the alteration of the substitution pattern on the aromatic rings, or the modification of the phenylpropanoid side chain.

In silico studies have explored a range of flavonoid derivatives to predict their binding affinities to various biological targets. For instance, in studies of dengue virus inhibitors, various chromene derivatives, a class that includes flavonoids like this compound, have been evaluated computationally. nih.gov These computational models can help in prioritizing the synthesis of specific analogs that are predicted to have enhanced activity. However, the actual synthesis and biological testing of these conceptual derivatives of this compound have not yet been documented.

Semi-Synthesis from Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural precursor, can be a more efficient approach than total synthesis for producing complex natural product derivatives. For this compound, potential precursors for semi-synthesis could include more abundant, structurally related flavan-3-ols such as catechin (B1668976) or epicatechin. These precursors share the core bicyclic structure of this compound.

A plausible semi-synthetic route could involve the regioselective introduction of the phenylpropanoid substituent onto the flavan-3-ol (B1228485) core. However, based on available scientific reports, no specific semi-synthetic routes for the preparation of this compound from natural precursors have been published. The development of such a method would be highly valuable for producing this compound and its analogs for further research.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, and they are crucial for the design of more potent and selective therapeutic agents. For this compound, SAR studies would involve the synthesis of a series of analogs with systematic structural modifications and the subsequent evaluation of their biological effects.

Currently, SAR studies on this compound are primarily based on in silico computational models rather than on data from synthetically derived analogs. For example, in a quantitative structure-activity relationship (QSAR) study of flavonoids as potential dengue virus NS2B-NS3 protease inhibitors, this compound was included among the compounds analyzed. nih.gov The study suggested a correlation between the lipophilicity (logP value) of the flavonoids and their biological activity. nih.gov Such computational studies can provide initial insights and guide the future synthesis of analogs for empirical SAR studies. However, without a library of synthetic analogs of this compound, a comprehensive and experimentally validated SAR remains to be established.

Vi. Preclinical Investigation of Catiguanin B S Biological Activities

Antioxidant Activity

The antioxidant capacity of catiguanin B has been substantiated through various laboratory studies, highlighting its potential role in combating oxidative stress.

This compound, isolated from the bark of Trichilia catigua, has demonstrated significant antioxidant activity in established in vitro tests. capes.gov.brresearchgate.net One of the primary methods used to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. capes.gov.br In this test, this compound and its related compounds showed potent activity, with reported IC50 values (the concentration required to scavenge 50% of DPPH radicals) in the range of 2.3-9.4 μM. capes.gov.br

Further evidence of its antioxidant potential comes from its ability to reduce the Fe3+/ferricyanide complex to its ferrous form (Fe2+), a method known as the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net This demonstrates its capacity to donate electrons, a key characteristic of antioxidants. researchgate.net

Interactive Table: In Vitro Antioxidant Assays for this compound

| Assay Type | Finding | Reference |

| DPPH Radical Scavenging | Potent scavenging activity demonstrated. | capes.gov.brresearchgate.net |

| Ferric Reducing Antioxidant Power | Showed reduction of Fe3+ to Fe2+. | researchgate.net |

The mechanisms by which this compound exerts its antioxidant effects are rooted in its chemical structure, which is characteristic of flavonoids and catechins. frontiersin.org The antioxidant properties of such molecules are largely dependent on the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. frontiersin.org

There are two principal mechanisms by which antioxidants like this compound can protect cells. frontiersin.org The first is a chain-breaking action, where the antioxidant donates an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction. frontiersin.org The second involves the removal or inactivation of reactive species initiators, such as metal ions, which can catalyze the formation of radicals. frontiersin.orgnih.gov As an exogenous antioxidant, this compound can directly scavenge reactive oxygen species (ROS), but it may also play an indirect role by influencing endogenous antioxidant systems within the cell. frontiersin.org

Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the body's ability to counteract or detoxify them. nih.govresearchgate.net This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA. nih.gov this compound functions as a potent free radical scavenger, a role confirmed by its performance in the DPPH assay. capes.gov.br

By neutralizing these reactive species, this compound helps to modulate oxidative stress. capes.gov.brnih.gov The core of this function is its ability to act as an electron donor, which effectively disarms free radicals and prevents them from causing further cellular damage. capes.gov.brfrontiersin.org This activity positions this compound as a compound of interest for mitigating the molecular damage associated with conditions involving oxidative stress. nih.govmdpi.com

Cellular Antioxidant Protection Mechanisms

Antiviral Activity

In addition to its antioxidant properties, this compound has been explored for its potential as an antiviral agent through computational studies. These in silico analyses have predicted its ability to interact with and potentially inhibit key viral proteins.

Computational research has identified this compound as a potential inhibitor of the Dengue virus NS2B-NS3 protease. nih.govresearchgate.net This protease is a crucial enzyme for the replication of the Dengue virus, as it is responsible for cleaving the viral polyprotein into functional units. nih.govnih.gov Inhibition of this enzyme is considered a key strategy for halting viral proliferation. researchgate.netnih.gov

This compound has also been studied in silico for its interaction with the ßC1 protein, which is a key pathogenicity determinant encoded by betasatellite molecules associated with begomoviruses, such as the Cotton leaf curl Multan virus. nih.govresearchgate.net The ßC1 protein is multifunctional and essential for the virus to overcome host plant defenses and cause infection. nih.gov The predicted binding of this compound to the active site of the ßC1 protein suggests a potential role in disrupting its function. nih.gov

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the three-dimensional structure of a macromolecular target like a protein. plos.orgf1000research.com This method calculates the binding affinity and visualizes the interactions at the binding site.

In docking studies against the Dengue virus NS2B-NS3 protease, this compound was identified as a potential inhibitor. nih.gov The analysis predicted a strong binding interaction, with a reported docking score of -20.414, and identified key interactions with amino acid residues Lys74 and Trp83 in the protease's active site. nih.gov

Similarly, docking analyses involving the ßC1 protein from the Cotton leaf curl Multan betasatellite showed that this compound binds to the active site of the protein. nih.govresearchgate.net This interaction suggests that flavonoids like this compound could be involved in plant defense mechanisms against viral infections. nih.gov

Interactive Table: Molecular Docking Predictions for this compound

| Viral Target | Virus | Predicted Binding Site/Interacting Residues | Docking Score | Reference |

| NS2B-NS3 Protease | Dengue Virus | Lys74, Trp83 | -20.414 | nih.gov |

| ßC1 Protein | Cotton leaf curl Multan betasatellite | Active site of the protein | Not Specified | nih.govresearchgate.net |

In Vitro Antiviral Efficacy against Specific Viruses (from extract studies, with implied contribution from this compound)

Extracts from Trichilia catigua have demonstrated notable antiviral properties against several viruses in laboratory settings. These findings suggest a potential role for its constituent compounds, including this compound, in antiviral activity.

Studies have evaluated the effects of crude extracts, as well as aqueous and ethyl-acetate fractions, of T. catigua against Herpes simplex virus (HSV-1), bovine herpesvirus (BoHV-1), and poliovirus (PV-1). nih.gov The extracts exhibited low toxicity to host cells and demonstrated significant virucidal effects, along with the ability to inhibit viral adsorption to the host cells. nih.gov For instance, the crude extract showed 100% inhibition of bovine herpesvirus at all tested concentrations in both virucidal and time-of-addition assays. core.ac.uk

Further research has highlighted the efficacy of these extracts against acyclovir-resistant HSV-1 strains and genital herpes (HSV-2). nih.gov The mechanism of action appears to be virucidal and to involve the prevention of the initial stages of viral replication. nih.gov Specifically, against poliovirus type 1, the crude extract and its fractions were found to interfere with the initial phase of viral replication. core.ac.ukscielo.br

The following table summarizes the in vitro antiviral activity of Trichilia catigua extracts, which contain this compound.

| Virus | Extract/Fraction | Key Findings |

| Poliovirus type 1 (PV-1) | Crude extract, aqueous fraction, ethyl-acetate fraction | Showed virucidal activity and interfered with the initial replication phase. core.ac.ukscielo.br Low inhibitory concentrations (IC50) ranging from 0.67 to 1.8 µg/ml. nih.gov |

| Bovine herpesvirus (BoHV-1) | Crude extract, aqueous fraction, ethyl-acetate fraction | 100% inhibition by crude extract at all concentrations. core.ac.uk Low inhibitory concentrations (IC50) ranging from 2.44-34.25 µg/ml. nih.gov |

| Herpes simplex virus (HSV-1) | Crude extract, aqueous and ethyl-acetate fractions | Demonstrated high virucidal effect and inhibited viral adsorption. nih.gov Synergistic effect observed when combined with acyclovir. nih.gov |

| Acyclovir-resistant HSV-1 (HSV-1 AR) & HSV-2 | Various extracts | Extracts showed significant inhibitory effects, particularly those with higher selectivity indexes. nih.gov Topical formulations with these extracts showed efficacy in in vivo models. nih.gov |

Neuropharmacological Activities (In Vitro and Preclinical In Vivo Models of Trichilia catigua Extract, with implications for this compound)

Extracts of Trichilia catigua have been extensively studied for their effects on the central nervous system, revealing a range of neuropharmacological activities that suggest a potential therapeutic role for its components, such as this compound.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key target for enhancing cognitive function. d-nb.infonih.gov Various extracts of T. catigua have demonstrated the ability to inhibit AChE in vitro. d-nb.infonih.govresearchgate.netspringermedicine.com

A study comparing hexane, chloroform, hydroalcoholic, and aqueous extracts found that all exhibited AChE inhibitory activity, with the hydroalcoholic extract being the most potent, showing an IC50 value of 142 μg/mL. d-nb.infonih.govspringermedicine.com Another study investigating an aqueous extract of T. catigua bark observed a competitive inhibition of AChE activity. researchgate.net Furthermore, an ethanolic extract of Syzygium cumini leaves, which also contains compounds of interest, demonstrated in vitro inhibition of acetylcholinesterase with an IC50 of 44.54 mg/mL. researchgate.net This body of evidence suggests that compounds within T. catigua, likely including this compound, contribute to this inhibitory action. d-nb.inforesearchgate.net

| Extract Type | AChE Inhibition Finding | Reference |

| Hydroalcoholic | Most potent among tested extracts (IC50 = 142 μg/mL) | d-nb.infonih.govspringermedicine.com |

| Aqueous | Demonstrated competitive inhibition of AChE activity | researchgate.net |

| Ethanolic (S. cumini) | IC50 of 44.54 mg/mL | researchgate.net |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is an enzyme involved in the breakdown of key neurotransmitters like serotonin (B10506) and dopamine (B1211576). annalsofplantsciences.com Inhibition of MAO, particularly MAO-A, is a strategy used in the treatment of depression. researchgate.net Aqueous extracts of T. catigua bark have been shown to inhibit human MAO-A activity in a concentration-dependent manner, with a reported IC50 value of 121.06 ± 2.13 μg/mL. researchgate.netnih.gov This suggests that constituents of the extract, with implications for this compound, possess neuroactive potential by modulating monoamine levels. researchgate.net

Neuroprotective Effects against Cellular Damage

Trichilia catigua extracts have demonstrated significant neuroprotective properties against oxidative stress-induced cellular damage in preclinical models. researchgate.netresearchgate.net These effects are largely attributed to the antioxidant capacity of their phenolic and flavonoid constituents. researchgate.netresearchgate.net

In studies using rat hippocampal slices, pre-treatment with T. catigua extract (10-100 μg/mL) significantly attenuated the toxic effects of various pro-oxidants. researchgate.netresearchgate.net The extract has been shown to protect against ischemia-reperfusion injury and neurotoxicity induced by agents like hydrogen peroxide, sodium nitroprusside, and 3-nitropropionic acid. researchgate.net The potent antioxidant activity of compounds within the extract is believed to be a primary mechanism for this neuroprotection, preventing cellular damage associated with acute and chronic neuropathological conditions. d-nb.inforesearchgate.netresearchgate.net

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

The antidepressant-like effects of Trichilia catigua extracts appear to be mediated through the modulation of dopaminergic and serotonergic systems. scielo.brnih.gov In vitro studies have shown that a hydroalcoholic extract of T. catigua can inhibit the uptake and increase the release of both serotonin and dopamine in rat brain synaptosomal preparations. annalsofplantsciences.comnih.govizvir-zdravja.si The effect was found to be more potent for dopamine uptake inhibition compared to serotonin. annalsofplantsciences.comizvir-zdravja.si

In vivo studies in rodents have further supported these findings, with the anti-immobility effects of the extract in the forced swimming test being reversed by dopamine antagonists like haloperidol (B65202) and chlorpromazine. nih.govscielo.br This provides strong evidence for a dopamine-mediated mechanism in the antidepressant-like action of T. catigua constituents. nih.gov The modulation of these neurotransmitter systems is a key area of interest for the plant's traditional use as a tonic for the nervous system. scielo.br

Impact on Hippocampal Cell Proliferation and Neurogenesis (from extract studies)

Studies investigating the antidepressant-like effects of Trichilia catigua have also explored its impact on the hippocampus, a brain region crucial for memory and mood regulation. izvir-zdravja.sinih.gov Subchronic administration of an ethyl-acetate fraction of T. catigua to mice resulted in an increase in cell proliferation in the dentate gyrus of the hippocampus. scielo.brizvir-zdravja.sinih.gov

While this proliferative effect did not directly translate to an increase in cell survival or neurogenesis in one study, izvir-zdravja.sinih.gov another study on ischemic mice found that the ethyl-acetate fraction restored the number of newborn neurons in the dentate gyrus. scielo.br This suggests that under certain conditions, such as brain injury, constituents of T. catigua may promote neurogenesis, contributing to functional recovery. scielo.br The antidepressant-like activity of the extract has been linked to this observed neuronal proliferation in the hippocampus. annalsofplantsciences.com

Other Investigated Biological Activities (from Trichilia catigua extract, with potential contribution from this compound)

Extracts from the bark of Trichilia catigua, which contain a variety of phytochemicals including phenylpropanoid-substituted epicatechins like this compound, have been evaluated for several biological activities in preclinical studies. izvir-zdravja.sigrimmsapothecary.net While the specific contribution of this compound to these effects has not always been isolated, the activities are attributed to the complex mixture of constituents present in the extracts. izvir-zdravja.si

The anti-inflammatory potential of Trichilia catigua has been explored in preclinical research, yielding varied results depending on the experimental model. izvir-zdravja.si In one in-vitro study, an extract of T. catigua demonstrated the ability to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory cascade. izvir-zdravja.si This suggests a potential mechanism for anti-inflammatory action.

However, a separate investigation into the plant's central analgesic effects found that the extract did not alter the levels of key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4). izvir-zdravja.si This led researchers to conclude that the observed pain-relieving effects of the extract are more likely due to a central mechanism rather than a peripheral anti-inflammatory effect. izvir-zdravja.si Preclinical studies have identified anti-inflammatory properties in extracts of T. catigua. d-nb.infospringermedicine.comscirp.orgnih.gov

| Study Focus | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Enzymatic Inhibition | In-vitro assay | T. catigua extract (120 mcg/ml) inhibited the activity of phospholipase A2. | izvir-zdravja.si |

| Pro-inflammatory Mediators | In-vivo analysis | No change observed in the levels of IL-1β, TNF-α, PGE2, and LTB4. | izvir-zdravja.si |

Extracts of Trichilia catigua have demonstrated significant antinociceptive (pain-relieving) properties across various preclinical models. izvir-zdravja.sid-nb.infonih.gov A hydroalcoholic extract of T. catigua was shown to produce antinociceptive effects in thermal (hot-plate test), chemical (acetic acid-induced writhing), and mechanical (von Frey test) models of nociception in mice. nih.govnih.gov

Investigations into the mechanism of action suggest that the antinociceptive effects are primarily mediated through the dopaminergic system. nih.govnih.gov The effect was also partially reversed by naloxone, indicating a lesser involvement of the opioid pathway. izvir-zdravja.sinih.govnih.gov The antinociceptive action in the hot-plate test was observed to begin 3 hours after oral administration and lasted for up to 6 hours. nih.gov

| Nociception Model | Extract Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Hot-Plate Test | Hydroalcoholic | Time-dependent antinociception. | Primarily dopaminergic system activation, with minor opioid pathway interaction. | izvir-zdravja.sinih.gov |

| Acetic Acid-Induced Writhing | Hydroalcoholic | Significant antinociceptive effect. | izvir-zdravja.sinih.gov | |

| Von Frey Test (Mechanical) | Hydroalcoholic | Antinociceptive action displayed. | nih.gov | |

| Formalin and Capsaicin Tests | Not Specified | Time-dependent and long-lasting antinociception. | Opioid pathway (countered by naloxone). | izvir-zdravja.si |

The traditional use of Trichilia catigua for memory deficits has been supported by some, but not all, preclinical studies. izvir-zdravja.siannalsofplantsciences.com In a step-down inhibitory avoidance test in mice, both a crude extract (CE) and an ethyl-acetate fraction (EAF) of T. catigua bark significantly increased latency time, which is indicative of improved memory. izvir-zdravja.siannalsofplantsciences.comnih.gov The EAF, which was noted to have a higher concentration of total phenolics and tannins, also exhibited potent antioxidant activity, suggesting a possible link between its antioxidant and cognitive-enhancing effects. nih.gov

Further research suggests the memory-protective effects of T. catigua may stem from its ability to stimulate neuroplasticity in neurons that survive ischemic events, an effect potentially separate from direct neuronal rescue. researchgate.net However, in another study, a hydroalcoholic extract of T. catigua failed to prevent scopolamine-induced amnesia in mice, indicating that the memory-enhancing effects may be dependent on the type of extract and the specific model of cognitive impairment. nih.govnih.gov

| Study Model | Extract Type | Key Findings | Reference |

|---|---|---|---|

| Step-down inhibitory avoidance test | Crude Extract (CE) | Significantly increased latency, indicating memory improvement. | izvir-zdravja.siannalsofplantsciences.comnih.gov |

| Step-down inhibitory avoidance test | Ethyl-acetate Fraction (EAF) | Significantly increased latency; EAF had higher phenolic/tannin content and antioxidant activity. | izvir-zdravja.siannalsofplantsciences.comnih.gov |

| Scopolamine-induced amnesia | Hydroalcoholic Extract | Did not prevent memory impairment. | nih.govnih.gov |

Trichilia catigua is traditionally used in Brazil as a tonic to combat physical and mental fatigue and stress, which aligns with the properties of an adaptogen. izvir-zdravja.siannalsofplantsciences.com Adaptogens are substances understood to help the body counteract stressors and improve both physical and cognitive performance. izvir-zdravja.sinih.govresearchgate.net The plant is often mentioned in Brazilian ethnopharmacological surveys for its adaptogenic properties. izvir-zdravja.sinih.govcaringsunshine.com

Despite its traditional reputation, direct preclinical validation of its adaptogenic effects is limited. In a study designed to assess these properties, the administration of a hydroalcoholic extract of T. catigua did not protect rats from the effects of cold immobilization stress, a common model for evaluating adaptogenic activity. nih.gov This finding highlights the need for further research to scientifically validate the traditional claims of its adaptogenic-like effects.

| Activity Investigated | Study Model | Extract Type | Key Findings | Reference |

|---|---|---|---|---|

| Adaptogenic-like effect | Cold immobilization stress in rats | Hydroalcoholic | The extract did not protect against the effects of the stressor. | nih.gov |

Vii. Molecular Mechanisms and Pharmacological Targets of Catiguanin B

Direct Molecular Interactions and Binding Affinities

Catiguanin B has been the subject of in-silico studies to determine its binding affinities with various protein targets, particularly those of viral origin. Molecular docking analyses have been employed to predict the interaction between this compound and key viral proteins.

One area of investigation has been its potential interaction with proteins from the Dengue virus. A study identified this compound as one of several flavonoids showing promising binding results against the Dengue virus NS2B-NS3 protease, an enzyme essential for viral replication. Similarly, computational analysis has explored the interaction of this compound with the βC1 protein of the Cotton leaf curl Multan virus, a protein that plays a crucial role in suppressing the host plant's defense mechanisms.

In the context of the Chilli leaf curl virus (ChiLCV), this compound was evaluated for its potential to inhibit the coat protein (CP), which is vital for viral DNA transport and capsid formation. These docking studies provide a theoretical framework for how this compound might exert antiviral effects by physically obstructing the function of essential viral enzymes and proteins.

Interactive Table: Predicted Binding Interactions of this compound with Viral Proteins

| Viral Target | Virus | Predicted Interaction/Role | Source |

|---|---|---|---|

| NS2B-NS3 Protease | Dengue virus | Potential inhibitor of an enzyme crucial for viral replication. | |

| βC1 Protein | Cotton leaf curl Multan virus | Potential inhibitor of a key protein that counteracts plant defenses. |

Cellular Signaling Pathway Modulation

This compound is implicated in the modulation of critical cellular signaling pathways, notably the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway and the Xanthine (B1682287)/Xanthine Oxidase pathway.

NO/cGMP Pathway: The NO/cGMP pathway is a fundamental signaling cascade involved in numerous physiological processes. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which then catalyzes the production of cGMP. This pathway is crucial for functions such as vasodilation. Research on extracts of Trichilia catigua, the plant from which this compound is derived, has shown a vasorelaxant effect that is mediated through the NO/cGMP pathway. This effect was significantly diminished by an inhibitor of sGC, indicating the pathway's involvement. Furthermore, computational studies have modeled the interaction of this compound with inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in various physiological and pathological states. The balance between NO signaling and reactive oxygen species is critical for cellular health, and disruptions can lead to conditions like heart failure.

Xanthine/Xanthine Oxidase Pathway: The enzyme xanthine oxidase (XO) is central to purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is associated with gout. XO is a known source of reactive oxygen species (ROS), which can reduce the bioavailability of NO. Flavonoids, the class of compounds to which this compound belongs, are recognized for their ability to inhibit xanthine oxidase. This inhibition is often competitive, with the flavonoid molecule binding to the enzyme's active site and preventing the substrate from binding.

Enzyme Inhibition Kinetics and Characterization

The inhibitory action of flavonoids on xanthine oxidase (XO) is a well-documented phenomenon characterized by specific kinetic profiles. The structural similarity between flavonoids and the natural substrates of XO, hypoxanthine and xanthine, allows them to bind to the enzyme's active site.

Kinetic analyses typically reveal a competitive inhibition mechanism. This is characterized by an increase in the Michaelis constant (Km) in the presence of the inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged. This indicates that the inhibitor competes directly with the substrate for access to the active site. The Lineweaver-Burk plot for this type of inhibition shows lines with different slopes intersecting at the same point on the y-axis.

Some compounds can exhibit a mixed-type inhibition, where they bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. The inhibition of XO by flavonoids is a key mechanism for reducing uric acid production and is a therapeutic strategy for managing hyperuricemia.

Interactive Table: General Characteristics of Xanthine Oxidase Inhibition by Flavonoids

| Kinetic Parameter | Observation in Competitive Inhibition | Implication | Source |

|---|---|---|---|

| Vmax | No significant change | The inhibitor does not affect the catalytic rate of the enzyme once the substrate is bound. | |

| Km | Increases | A higher concentration of substrate is needed to reach half of Vmax, indicating competition at the active site. | |

| Inhibition Type | Often competitive | The inhibitor binds to the active site, directly blocking the substrate. |

| Binding Site | Active site (Molybdenum center) | Flavonoids interact with amino acid residues at the catalytic core of the enzyme. | |

Viii. Advanced Analytical and Bioanalytical Methodologies for Catiguanin B Research

Quantitative Analysis of Catiguanin B in Biological Samples and Extracts

Quantitative analysis is fundamental to determining the concentration of this compound in raw plant material, commercial extracts, and biological fluids for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for this purpose. unicamp.brmdpi.com

A typical approach involves UPLC coupled to a tandem mass spectrometer (UPLC-MS/MS), which offers high sensitivity, selectivity, and speed. nih.govmdpi.com For analysis, a sample containing this compound, whether a plant extract or a biological matrix like plasma, undergoes a preparation process. This often includes liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. mdpi.comnih.gov The extract is then injected into the UPLC system.

Separation is achieved on a reversed-phase column (e.g., a C18 column) using a gradient elution program with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI), typically in negative ion mode, is used to generate ions of this compound. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for this compound and an internal standard, ensuring high selectivity and accuracy. mdpi.com

Table 1: Representative Parameters for UPLC-MS/MS Quantification of this compound This table presents a hypothetical but typical set of parameters for the quantitative analysis of this compound based on standard methods for similar flavonoid compounds.

| Parameter | Specification |

| Instrumentation | Ultra-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm i.d., 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | [M-H]⁻ → Fragment ion (Specific m/z values would be determined experimentally) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction |

Metabolomics and Chemometric Approaches for Trichilia catigua Extracts Containing this compound

Given that this compound is a component of a complex plant extract, metabolomics and chemometrics are invaluable tools for comprehensive analysis. unicamp.br Metabolomics aims to create a "chemical fingerprint" or profile of all the small-molecule metabolites in a sample, while chemometrics uses multivariate statistics to analyze this complex chemical data. unicamp.brunicamp.br

This approach is particularly useful for the quality control of commercial Catuaba products, which often derive from Trichilia catigua. unicamp.br Techniques like ¹H-NMR (Proton Nuclear Magnetic Resonance) and HPLC with Photo-Diode Array (PDA) detection are used to generate detailed chemical profiles of the extracts. unicamp.br The resulting large datasets are then analyzed using chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA). unicamp.brresearchgate.net

Table 2: Analytical and Chemometric Techniques for Trichilia catigua Extract Analysis

| Technique | Application in Trichilia catigua Research | Reference |

| HPLC-PDA | Generates chromatographic fingerprints of extracts based on UV-Vis absorption of constituent compounds. | unicamp.br |

| ¹H-NMR | Provides a comprehensive metabolic profile of the extract without chromatographic separation. | unicamp.brunicamp.br |

| UPLC-ESI-QTOF-MS | Used for high-resolution profiling and identification of specific constituents like catiguanin A and B. | researchgate.net |

| Principal Component Analysis (PCA) | A chemometric method used to classify commercial samples and identify key chemical markers that differentiate them. | unicamp.brunicamp.br |

| Hierarchical Clustering Analysis (HCA) | Groups extracts based on the similarity of their chromatographic peaks, providing a visual representation of their chemical relationships. | researchgate.net |

Bioavailability and Metabolism Studies (preclinical, non-human, general research methodology)

Understanding the bioavailability and metabolism of this compound is crucial for evaluating its potential as a therapeutic agent. Preclinical, non-human studies provide the foundational data on a compound's absorption, distribution, metabolism, and excretion (ADME). nih.gov

The general research methodology for a compound like this compound involves a series of in vitro and in vivo experiments:

In Vitro Permeability and Stability: The first step often involves using in vitro models to predict absorption and metabolism. dndi.org

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It is used to assess a compound's potential for oral absorption and to identify whether it is a substrate for efflux transporters like P-glycoprotein. dndi.orgnih.gov

Metabolic Stability Assay: this compound would be incubated with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans. dndi.org These systems contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate at which the parent compound disappears over time is measured to predict its metabolic clearance and intrinsic half-life in the liver. mdpi.com

In Vivo Pharmacokinetic Studies: These studies are typically conducted in rodent models, such as Sprague-Dawley rats. mdpi.com

Administration: The compound is administered via at least two routes: an intravenous (IV) bolus and an oral (PO) gavage. nih.govmdpi.com The IV dose serves as the reference, representing 100% bioavailability.

Blood Sampling: Following administration, blood samples are collected at predetermined time points. Plasma is separated and analyzed using a validated bioanalytical method, such as UPLC-MS/MS, to determine the concentration of this compound over time. mdpi.com

Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters. By comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration, the absolute oral bioavailability can be calculated. nih.govmdpi.com

Metabolite Identification and Excretion Studies: To understand how the body processes and eliminates the compound, excretion studies are performed. Urine, feces, and bile are collected from the test animals over an extended period (e.g., 96 hours). nih.gov These samples are analyzed to quantify the amount of unchanged parent drug and to identify the chemical structures of any metabolites formed through metabolic processes like methylation, sulfation, or glucuronidation, which are common for flavonoids. nih.govmdpi.com

This comprehensive preclinical evaluation provides critical insights into whether a sufficient amount of the compound is absorbed and how long it remains in the body, which are essential steps before any further development. mdpi.com

Table 3: Key Parameters in Preclinical Pharmacokinetic Assessment

| Parameter | Description | Significance |

| Cₘₐₓ | Maximum observed plasma concentration after oral administration. | Indicates the rate and extent of drug absorption. |

| Tₘₐₓ | Time at which Cₘₐₓ is reached. | Indicates the speed of drug absorption. |

| AUC (Area Under the Curve) | The total exposure to the drug over time after administration. | A key parameter for assessing bioavailability and overall exposure. |

| t₁/₂ (Half-Life) | The time required for the plasma concentration of the drug to decrease by half. | Determines the dosing interval and the time to reach steady-state. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. | Reflects the body's efficiency in eliminating the drug. |

| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation unchanged, calculated as (AUC_oral / AUC_iv) x 100. | The single most important parameter for determining the viability of an oral formulation. mdpi.com |

Ix. Future Directions and Research Gaps in Catiguanin B Studies

Elucidation of Comprehensive Structure-Activity Relationships

A significant research gap exists in understanding the comprehensive structure-activity relationships (SAR) of catiguanin B. To date, detailed studies that systematically modify the chemical structure of this compound to determine which functional groups are essential for its biological activity are lacking. Future research should focus on the synthesis of a series of this compound analogs. By altering specific parts of the molecule, such as hydroxyl groups, alkyl chains, or the core ring structure, and subsequently evaluating the biological activity of these new compounds, a detailed SAR profile can be constructed. This would provide invaluable insights into the chemical features driving its effects and guide the design of more potent and selective derivatives.

Exploration of Novel Pharmacological Targets and Mechanisms

The precise molecular targets and mechanisms of action of this compound are largely unknown. While preliminary studies may suggest certain biological effects, in-depth mechanistic investigations are required. Future research should employ a variety of modern pharmacological and biochemical techniques to identify the specific proteins, enzymes, or receptors with which this compound interacts. Methodologies such as affinity chromatography, proteomics-based target identification, and high-throughput screening against panels of known pharmacological targets could reveal its mechanism of action. Unraveling these pathways is critical to understanding its therapeutic potential and potential side effects.

Development of Advanced Synthetic Routes for this compound and Analogs

Currently, the availability of this compound is likely limited to its extraction from natural sources, which can be inefficient and yield small quantities. A major future direction is the development of a total synthesis of this compound. A successful synthetic route would not only provide a reliable and scalable source of the compound for further research but also open up avenues for the creation of structurally diverse analogs that are not accessible through isolation. The development of an efficient, stereoselective, and high-yielding synthetic pathway is a challenging but essential step for advancing the study of this compound.

Investigation of Synergistic Effects with Other Phytoconstituents

Natural extracts often contain a complex mixture of compounds that can act synergistically to produce a therapeutic effect greater than the sum of the individual components. There is a clear research gap in investigating the potential synergistic effects of this compound with other phytoconstituents found in its source plant or with other known therapeutic agents. Future studies should focus on combination experiments, where this compound is co-administered with other compounds, and their combined effect on various biological assays is measured. This could lead to the development of more effective, multi-component therapies.

Application of AI and Computational Methods for Drug Discovery and Mechanism Prediction

The application of artificial intelligence (AI) and computational methods in the study of this compound is a completely unexplored area. These powerful tools can accelerate drug discovery and development. Future research should leverage computational approaches such as molecular docking to predict potential protein targets for this compound. Quantitative structure-activity relationship (QSAR) models could be developed once a library of analogs is synthesized to predict the activity of new compounds. Furthermore, molecular dynamics simulations could provide insights into the binding mode and stability of this compound in the active site of its target proteins. The integration of AI and computational chemistry holds the potential to rapidly advance our understanding of this compound.

Q & A

Q. How should researchers integrate existing literature on this compound into their experimental frameworks?

Q. How can researchers address over-constraining in computational models predicting this compound’s interactions?

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry-biology interfaces)?

- Methodology : Establish clear milestones and task distributions across teams (e.g., synthetic chemists, pharmacologists). Use shared data repositories (e.g., Zenodo) and collaborative platforms (e.g., LabArchives) for real-time updates. Conduct regular cross-disciplinary reviews to align objectives .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.